Ericamycin was first identified in the early 1980s as part of a screening program for new antibiotics derived from soil bacteria. It is classified as an anthraquinone antibiotic, characterized by a fused ring structure that contributes to its biological activity. The chemical formula of ericamycin is , with a molecular weight of approximately 499.48 g/mol .
The synthesis of ericamycin can be approached through various methods, primarily focusing on natural extraction and synthetic organic chemistry techniques.
Natural Extraction:
Synthetic Approaches:
Ericamycin's molecular structure features a complex arrangement typical of anthraquinones, including multiple hydroxyl groups and a nitrogen atom in its structure.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) have been employed to elucidate the structure of ericamycin, confirming its molecular formula and functional groups .
Ericamycin participates in several chemical reactions that are critical for its synthesis and modification:
Synthetic Transformations:
Ericamycin exhibits its antibacterial effects primarily through the inhibition of protein synthesis in bacterial cells.
Studies indicate that ericamycin's mechanism is similar to other antibiotics in its class but may have unique interactions due to its specific structural features .
Ericamycin's applications extend beyond its role as an antibiotic:
Ericamycin was first isolated from Actinoplanes sp. strain 4731, identified in a soil sample collected from grasslands near Nanton, Alberta, Canada. The discovery emerged from a targeted screening campaign by AMRI (Albany Molecular Research, Inc.) to identify novel antimicrobial compounds from their natural product library of over 280,000 samples. The strain was isolated using a capillary chemotaxis technique with mannitol as a chemoattractant, followed by cultivation on starch casein agar plates. Initial fermentation involved a two-step process:
Ericamycin belongs to the anthraquinone alkaloid subclass, characterized by a tricyclic 9,10-anthracenedione core. Key structural features include:
Table 1: Structural Comparison of Ericamycin Derivatives
Compound | Molecular Formula | Molecular Weight | Key Structural Difference |
---|---|---|---|
Ericamycin | C₂₇H₂₁NO₈ | 487 g/mol | Unmodified C-5 position |
5-Hydroxy ericamycin | C₂₈H₂₁NO₉ | 516 g/mol | Hydroxylation at C-5 |
Actinoplanes spp. occupy diverse ecological niches, including soil, rhizospheres, and freshwater sediments. Their filamentous growth and spore formation enable survival in nutrient-limited conditions. Ericamycin production likely serves ecological roles:
Strain 4731 was isolated from undisturbed grassland soil, indicating that ericamycin biosynthesis may be induced in response to biotic stress or resource competition [1] [7].
Ericamycin exhibits potent activity against multidrug-resistant Gram-positive pathogens, with minimum inhibitory concentrations (MICs) below 0.06 μg/ml for some strains. Key pharmacological attributes include:
Table 2: Antimicrobial Activity of 5-Hydroxy Ericamycin vs. Clinical Antibiotics
Pathogen | 5-Hydroxy Ericamycin MIC (μg/ml) | Vancomycin MIC (μg/ml) | Linezolid MIC (μg/ml) |
---|---|---|---|
Staphylococcus aureus (MRSA) | <0.06 | 1–2 | 1–4 |
Enterococcus faecium (VRE) | 0.125 | >256 | 1–2 |
Streptococcus pneumoniae | 0.06 | 0.25–0.5 | 0.5–1 |
The World Health Organization identifies antibiotic resistance as a critical global threat, causing 1.27 million direct annual deaths globally. Ericamycin’s novel scaffold offers a template for developing agents circumventing existing resistance mechanisms [4] [8].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7